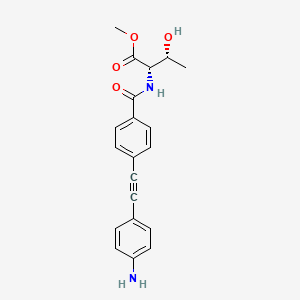
(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenyl group, an ethynyl linkage, and a hydroxybutanoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate typically involves multiple steps, including the formation of the aminophenyl ethynyl benzamide intermediate and subsequent coupling with a hydroxybutanoate derivative. Common reagents used in these reactions include palladium catalysts for the coupling reactions and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and ensure its quality for further applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The aminophenyl group can be reduced to form different derivatives.
Substitution: The ethynyl linkage can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the aminophenyl group can produce aniline derivatives.
Scientific Research Applications
(2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-Methyl 2-(4-((4-aminophenyl)ethynyl)benzamido)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (2S,3R)-2-[[4-[2-(4-aminophenyl)ethynyl]benzoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)18(20(25)26-2)22-19(24)16-9-5-14(6-10-16)3-4-15-7-11-17(21)12-8-15/h5-13,18,23H,21H2,1-2H3,(H,22,24)/t13-,18+/m1/s1 |
InChI Key |
TYANENYPQMSXEY-ACJLOTCBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N)O |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)
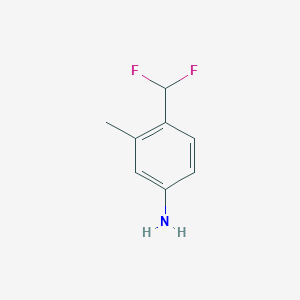


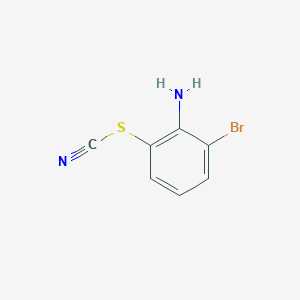
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
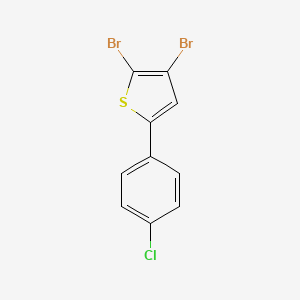
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
![3-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13027873.png)
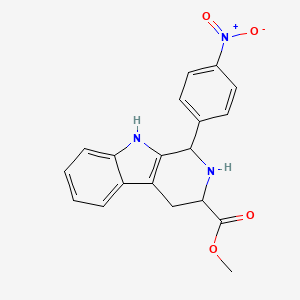
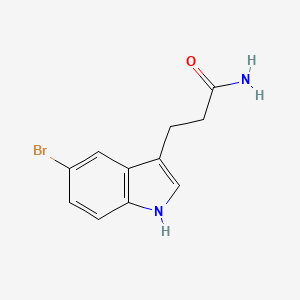


![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)
